REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCC[CH2:8]1.[C:12]([C:16]1([OH:24])[CH:21]2[CH2:22][CH2:23][N:18]([CH2:19][CH2:20]2)[CH2:17]1)([O:14][CH3:15])=O.[OH-].[Na+].OCC1(O)C2CCN(CC2)C1.C(=O)C.B(F)(F)F.[OH-].[K+]>O1CCCC1.C(Cl)Cl.O.C(OCC)(=O)C>[CH3:8][CH:15]1[O:24][C:16]2([CH:21]3[CH2:22][CH2:23][N:18]([CH2:19][CH2:20]3)[CH2:17]2)[CH2:12][O:14]1 |f:0.1.2.3.4.5,6.7,8.9,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
3-carbomethoxy-3-quinuclidinol tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(=O)(OC)C1(CN2CCC1CC2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(CN2CCC1CC2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred suspension of 17.5 g
|
Type
|
CUSTOM
|
Details
|
This was prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed during 41/2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving as residue a syrup, 35 g
|
Type
|
ADDITION
|
Details
|
of this syrup was treated with 20 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the extract was subjected to evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
This product consists of a mixture of the two isomers wherein the methyl group
|
Type
|
CUSTOM
|
Details
|
The hydrochlorides of these were prepared by treatment of the two substances in dry acetone with gaseous hydrogen chloride, M.P. (cis-isomer) 233.8° (dec.)
|
Name
|
|
Type
|
|
Smiles
|
CC1OCC2(O1)CN3CCC2CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |